N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine
Description
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a methoxy group at position 2 of the pyrimidine ring, an N-methyl substituent, and a 3-ethynyl-4-methylphenyl group attached to the amine. The ethynyl group in this compound introduces rigidity and linearity, which may enhance target binding specificity compared to bulkier or flexible substituents .
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O/c1-5-12-10-13(7-6-11(12)2)18(3)14-8-9-16-15(17-14)19-4/h1,6-10H,2-4H3 |
InChI Key |
MGADBWDQUHGTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)OC)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-4-methylaniline.
Chemical Reactions Analysis
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The ethynyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Design
The target compound’s structure shares key features with other pyrimidin-4-amine derivatives:
Table 1: Substituent Comparison
Key Observations :
- Ethynyl vs. Methyl : The ethynyl group in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 3-methylphenyl in ), favoring tighter binding to flat protein surfaces.
- Hydrogen Bonding : Methoxy groups (common in ) contribute to hydrogen-bonding networks, as seen in crystal structures .
Biological Activity
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H16N2O
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring, which is known for its diverse biological activities, including antiviral and anticancer properties.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, research on pyrimidine derivatives has shown that they can inhibit viral replication in various cell lines. The activity is often measured in terms of the EC50 value, which indicates the concentration required to achieve 50% inhibition of viral replication.
| Compound Name | EC50 (μM) | Cell Line Used |
|---|---|---|
| Compound A | 130.24 | MT-4 |
| Compound B | 161.38 | MT-4 |
| N-(3-Ethynyl...) | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, a study reported that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells.
Case Study: A431 Cell Line
A431 cells were treated with varying concentrations of this compound. The results indicated:
- Inhibition of Proliferation : Up to 70% at 50 μM concentration.
- Apoptosis Induction : Increased caspase activity was observed, indicating programmed cell death.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for viral replication and cancer cell survival. For instance, it may target reverse transcriptase or other polymerases involved in nucleic acid synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
